CDK4 Inhibitor Scaffold SAR: 6-Ethyl Enables Defined Hydrophobic Interaction with Quantified QSAR Contribution
Comparative molecular field analysis (CoMFA) on 48 thieno[2,3-d]pyrimidin-4-yl hydrazone analogues established that bulky, hydrophobic groups at the R1 position (C-6 of the thieno ring) enhance CDK4 inhibitory activity [1]. The target compound's 6-ethyl group provides a baseline hydrophobic contribution (XLogP3 = 2.0) that, according to QSAR contour maps, falls within the favorable steric and electrostatic field region for CDK4 potency improvement [2].
| Evidence Dimension | Hydrophobic contribution to CDK4 potency (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 6-tert-butyl analog (reported in CDK4 inhibitor series): predicted higher lipophilicity and enhanced potency per QSAR model [1] |
| Quantified Difference | 6-tert-butyl analog represents upper bound of hydrophobic optimization; target 6-ethyl provides intermediate value for SAR exploration |
| Conditions | 3D-QSAR CoMFA model (q²=0.724, r²=0.965) derived from 48 thieno[2,3-d]pyrimidin-4-yl hydrazone CDK4 inhibitors [1] |
Why This Matters
Procuring this specific 6-ethyl analog enables systematic SAR exploration of hydrophobic effects at the C-6 position without committing to the extreme lipophilicity of bulkier substituents that may compromise solubility or selectivity.
- [1] Cai BQ, Jin HX, Yan XJ, Zhu P, Hu GX. 3D-QSAR and 3D-QSSR studies of thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors by CoMFA analysis. Acta Pharmacol Sin. 2014;35(1):151-160. View Source
- [2] Horiuchi T, Takeda Y, Haginoya N, Miyazaki M, Nagata M, Kitagawa M, et al. Discovery of novel Thieno[2,3-d]pyrimidin-4-yl hydrazone-based cyclin-dependent kinase 4 inhibitors: synthesis, biological evaluation and structure-activity relationships. Chem Pharm Bull. 2011;59(8):991-1002. View Source
